3-chloro-2-{1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazol-4-yl}-5-(trifluoromethyl)pyridine
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Scientific Research Applications
Synthetic Methodologies and Chemical Interactions Research on similar pyrazole and pyridine derivatives highlights advanced synthetic methodologies and potential chemical interactions. For example, a study on the multicomponent reaction of related compounds in dimethyl sulfoxide at ambient temperature shows efficient synthesis routes, suggesting potential for chemical modification and derivatization of the target compound for various applications (Ryzhkova et al., 2023).
Crystal Structure and Molecular Analysis Studies on the crystal structure and molecular analysis of related compounds provide insights into the chemical behavior and potential applications of our target compound. For instance, the X-ray crystal structure and computational study of novel pyrazolo[3,4-b]pyridin-3-ol derivatives offer valuable information on molecular geometry, which could be relevant for understanding the structural properties and reactivity of the target compound (Shen et al., 2014).
Biological and Medicinal Applications While direct biological applications of the target compound were not found, studies on structurally similar compounds indicate potential in drug design and medicinal chemistry. The synthesis and antimicrobial activity of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives highlight the therapeutic potential of compounds with sulfonyl and pyrazole functionalities, suggesting possible antimicrobial applications for our target compound (Shah et al., 2014).
Material Science and Catalysis Research on the use of related compounds in material science and catalysis can provide insights into potential applications of the target compound in these fields. For example, the development of magnetically separable graphene oxide anchored sulfonic acid as a catalyst for the synthesis of complex pyrazole derivatives indicates potential catalytic applications for sulfonyl-substituted compounds (Zhang et al., 2016).
Properties
IUPAC Name |
3-chloro-2-[1-(2,4-dichlorophenyl)sulfonylpyrazol-4-yl]-5-(trifluoromethyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3F3N3O2S/c16-10-1-2-13(11(17)4-10)27(25,26)24-7-8(5-23-24)14-12(18)3-9(6-22-14)15(19,20)21/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSLVFVWGGRFOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl3F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.